molecular formula C9H7FN4 B2415058 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine CAS No. 107128-47-2

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Cat. No. B2415058
M. Wt: 190.181
InChI Key: DMJSACLSZOMWMG-UHFFFAOYSA-N
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Patent
US09249130B2

Procedure details

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine (1.95 g, 49%) was prepared from 5-(4-fluorophenyl)-1,2,4-triazin-3-amine (2.8 g, 14.00 mmol) and N-bromosuccinimide (7.87 g, 44.00 mmol) according to the general procedure of Preparation 3.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([NH2:14])[N:11]=[N:12][CH:13]=2)=[CH:4][CH:3]=1.[Br:15]N1C(=O)CCC1=O>>[Br:15][C:13]1[N:12]=[N:11][C:10]([NH2:14])=[N:9][C:8]=1[C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C(N=NC1)N
Name
Quantity
7.87 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the general procedure of Preparation 3

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N=C(N=N1)N)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.